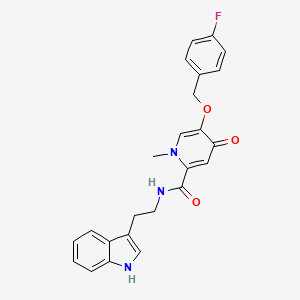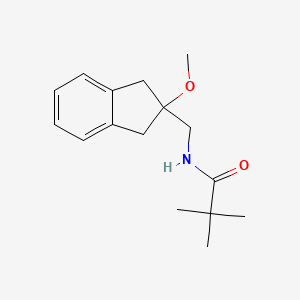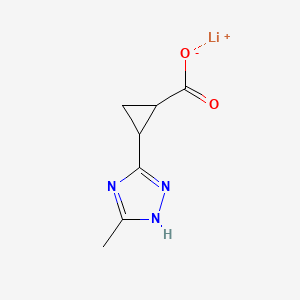
锂;2-(5-甲基-1H-1,2,4-三唑-3-基)环丙烷-1-羧酸盐
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound "Lithium;2-(5-methyl-1H-1,2,4-triazol-3-yl)cyclopropane-1-carboxylate" appears to be a lithium salt with a cyclopropane and triazole moiety. While the provided papers do not directly discuss this compound, they offer insights into the behavior of similar lithium-containing compounds and cyclopropane derivatives, which can be used to infer properties and reactivity patterns of the compound .
Synthesis Analysis
The synthesis of lithium salts with triazole structures can involve multistep processes, including copper-catalyzed cycloaddition reactions, as seen in the synthesis of a triethylene glycol-based 1,2,3-triazolate lithium salt with ionic liquid properties . Similarly, the synthesis of cyclopropane derivatives often involves reactions with lithium metal or organolithium reagents, as demonstrated by the reaction of lithium metal with optically active 1-halo-1-methyl-2,2-diphenylcyclopropane and the bromine-lithium exchange in substituted 1,1-dibromo-2-acyloxymethylcyclopropanes .
Molecular Structure Analysis
The molecular structure of cyclopropane derivatives can be influenced by the substituents on the ring. For instance, the reaction of lithium metal with 1-halo-1-methyl-2,2-diphenylcyclopropane leads to partial racemization, indicating that the stereochemistry of the cyclopropane ring can be altered during the reaction with lithium . The structure of lithium triazolates is characterized by techniques such as NMR spectroscopy, which could also be applicable for analyzing the structure of "Lithium;2-(5-methyl-1H-1,2,4-triazol-3-yl)cyclopropane-1-carboxylate" .
Chemical Reactions Analysis
Cyclopropane derivatives can undergo a variety of reactions, including ring-opening and carbon-carbon bond formation. For example, the reaction of tris(trimethylsilyl)methyl-lithium with carbon electrophiles can lead to the formation of cyclopropane derivatives . Additionally, lithium alkynamides produced by fragmentation of 5-lithio-1-phenyl-1,2,3-triazoles can participate in [2 + 2] cycloadditions, leading to the formation of cycloadducts and subsequent ring-opening .
Physical and Chemical Properties Analysis
The physical properties of lithium salts with triazole and cyclopropane structures can include ionic liquid properties at room temperature, as observed for the triethylene glycol-based 1,2,3-triazolate lithium salt . The chemical properties can involve reactivity towards various electrophiles and the potential for racemization under certain conditions, as seen in the reactions of lithium metal with cyclopropane derivatives . The thermal stability and electrochemical behavior of these compounds can be assessed using differential scanning calorimetry, thermogravimetric analysis, and electrochemical impedance spectroscopy .
科学研究应用
反应机理和环丙烷衍生物
对环丙烷衍生物的研究,包括与锂中发现的结构基序有关的研究;2-(5-甲基-1H-1,2,4-三唑-3-基)环丙烷-1-羧酸盐,证明了该化合物在探索反应机理和合成途径中的作用。例如,对环丙烯-卡宾低温重排的研究探索了中间卡宾物种的生成和捕获,突出了该化合物在理解反应动力学和开发合成方法中的作用 (Baird, Buxton, & Whitley, 1984)。类似的研究深入研究了锂、钠和钾盐与卤甲基-s-三嗪的反应,生成 1,2,3-三(4,6-二甲基-s-三嗪-2-基)环丙烷等产物,这些产物提供了对类卡宾反应及其在创建复杂分子结构中的应用的见解 (Stephens, Nyquist, & Hardcastle, 2002)。
离子液体和锂盐
1,2,3-三唑锂的合成和表征作为室温下的离子液体,让我们得以一窥具有储能和电化学潜在应用的新材料的开发。这项研究强调了该化学物质在推进基于锂盐的技术中的作用,这对于电池和其他与能源相关的应用至关重要 (Flachard, Rolland, Obadia, Serghei, Bouchet, & Drockenmuller, 2018)。
框架和光致发光
探索锂羧酸盐骨架用于客体依赖性光致发光研究突出了该化合物在材料科学中的重要性,特别是在合成具有独特光学性质的新型 3D 骨架方面。这些材料以其结构和光致发光行为为特征,为开发具有传感、成像和照明技术潜在应用的高级材料提供了令人兴奋的机会 (Aliev, Samsonenko, Rakhmanova, Dybtsev, & Fedin, 2014)。
晶体学和分子结构
与锂相关的分子的详细结构分析;2-(5-甲基-1H-1,2,4-三唑-3-基)环丙烷-1-羧酸盐,例如环丙基和乙基三唑羧酸盐的研究,提供了对该化合物晶体学性质和分子几何形状的见解。这些研究对于理解该化合物在各种化学环境中的行为以及针对特定应用设计具有定制化性质的分子至关重要 (Boechat, Carvalho, Quaresma, Wardell, & Wardell, 2016)。
安全和危害
The compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .
未来方向
属性
IUPAC Name |
lithium;2-(5-methyl-1H-1,2,4-triazol-3-yl)cyclopropane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O2.Li/c1-3-8-6(10-9-3)4-2-5(4)7(11)12;/h4-5H,2H2,1H3,(H,11,12)(H,8,9,10);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWBWDSZTPAIDEI-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CC1=NC(=NN1)C2CC2C(=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8LiN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Lithium;2-(5-methyl-1H-1,2,4-triazol-3-yl)cyclopropane-1-carboxylate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(2,4-difluorophenyl)-N-(7-oxaspiro[3.5]nonan-1-yl)acetamide](/img/structure/B2503020.png)
![2-[1-(4-chlorophenyl)imidazol-2-yl]sulfanyl-N-(2-fluorophenyl)acetamide](/img/structure/B2503021.png)
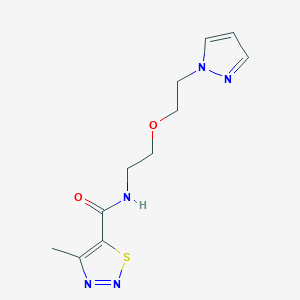
![N-(1-(1-(3,4-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-4-fluorobenzamide](/img/structure/B2503025.png)
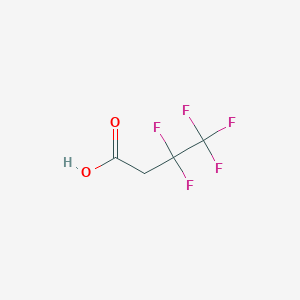
![Methyl 4-(((1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)methyl)benzoate](/img/structure/B2503029.png)
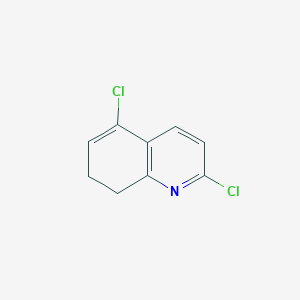
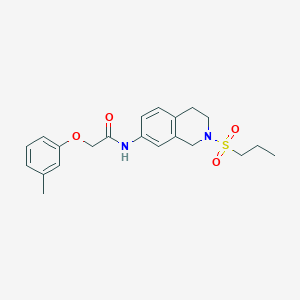
![5-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-2-methoxy-4-methylbenzene-1-sulfonamide](/img/structure/B2503033.png)
